Bienvenue dans la boutique en ligne BenchChem!

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester

Peptidomimetic design Stereochemical SAR Conformational restriction

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester (CAS 1354026-00-8; MF: C₁₇H₂₅N₃O₃; MW: 319.4 g/mol) is a chiral, orthogonally protected 1,2-diaminocyclohexane derivative bearing an L-alanine amide side chain and a benzyl carbamate (Cbz) protecting group. The compound is supplied at ≥95% purity and is classified as a specialized peptidomimetic building block for medicinal chemistry and chemical biology applications.

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
Cat. No. B7927795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester
Molecular FormulaC17H25N3O3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCCCC1NC(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C17H25N3O3/c1-12(18)16(21)19-14-9-5-6-10-15(14)20-17(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)/t12-,14?,15?/m0/s1
InChIKeyYCCBAQBDDAFRQG-GRTSSRMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic Acid Benzyl Ester (CAS 1354026-00-8)


[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester (CAS 1354026-00-8; MF: C₁₇H₂₅N₃O₃; MW: 319.4 g/mol) is a chiral, orthogonally protected 1,2-diaminocyclohexane derivative bearing an L-alanine amide side chain and a benzyl carbamate (Cbz) protecting group. The compound is supplied at ≥95% purity and is classified as a specialized peptidomimetic building block for medicinal chemistry and chemical biology applications . Its structural framework places it within the broader cyclohexylalanine-based inhibitor class that has yielded potent dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably the 4-arylcyclohexylalanine series advanced by Merck [1].

Why Generic Substitution Is Inadequate for [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic Acid Benzyl Ester in Drug Discovery Programs


In-class cyclohexyl–carbamic acid benzyl ester derivatives cannot be interchanged without consequence because the specific identity of the amino acid side chain, its absolute configuration, and the regiochemistry of substitution on the cyclohexane ring collectively govern both conformational pre-organization and molecular recognition at biological targets. The (S)-alanine amide in this compound introduces a methyl-bearing stereocenter and an additional hydrogen-bond donor relative to the achiral glycine analog (CAS 1353946-72-1) , directly affecting the energy landscape of the N–C(cyclohexyl) bond and the spatial presentation of the terminal amine. In the DPP-4 inhibitor class, the cyclohexylalanine scaffold's substitution pattern has been shown to modulate inhibitory potency by over 100-fold when comparing 4-aryl to unsubstituted or regioisomeric analogs [1], establishing that even conservative structural alterations produce quantitatively divergent pharmacological profiles.

Quantitative Differentiation Matrix for [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic Acid Benzyl Ester vs. Closest Analogs


Chiral (S)-Alanine Amide vs. Achiral Glycine Amide: Impact on Hydrogen-Bond Donor Count and Conformational Pre-Organization

The target compound bears an (S)-alanine amide side chain (C[NH₂]–CH(CH₃)–C(=O)–NH–Cy), whereas the closest commercial analog, [2-(2-amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester (CAS 1353946-72-1), carries an achiral glycine amide (C[NH₂]–CH₂–C(=O)–NH–Cy) . The alanine derivative introduces one additional sp³-hybridized carbon (methyl group) and increases the molecular weight from 305.38 to 319.40 g/mol. Critically, the (S)-methyl substituent restricts the conformational自由度 about the Cα–Cβ bond relative to glycine, biasing the pendant primary amine into a defined spatial trajectory. This has direct consequences for peptidomimetic inhibitor design: in the DPP-4 inhibitor class, substitution at the position corresponding to the alanine side chain altered IC₅₀ values from 4.8 nM (optimal 4-arylcyclohexylalanine) to >1,000 nM for deletion analogs [1].

Peptidomimetic design Stereochemical SAR Conformational restriction

Orthogonal Cbz Protection Strategy: Selective Deprotection vs. Base-Labile N-Alkylated Analogs

The target compound carries a benzyl carbamate (Cbz) protecting group on the cyclohexyl 1-amino position, which is cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) or acidic conditions (HBr/AcOH), while the alanine amide remains intact. In contrast, close analogs such as {2-[((S)-2-amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1354024-68-2) and {2-[((S)-2-amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester feature N-alkyl substituents (cyclopropyl or isopropyl) on the alanine amide nitrogen . These N-alkylated analogs are not susceptible to the same orthogonal deprotection logic because the tertiary amide nitrogen alters both the reactivity of the amide bond and the steric environment around the Cbz group. The target compound's secondary amide (NH) at the alanine–cyclohexyl junction preserves the full hydrogen-bond donor potential and enables sequential deprotection–coupling sequences typical of Fmoc/tBu solid-phase peptide synthesis workflows [1].

Solid-phase peptide synthesis Orthogonal protection Cbz deprotection

1,2-Diaminocyclohexane Scaffold Rigidity: Conformational Lock vs. Flexible 1,3- or 1,4-Regioisomers

The target compound is a 1,2-substituted cyclohexane, placing the alanine amide and Cbz-carbamate in a vicinal relationship with a fixed cis/trans ring geometry. The InChI stereodescriptors (/t12-,14?,15?/m0/s1) indicate that the alanine α-carbon is in the (S)-configuration, while the cyclohexyl carbons bearing the two nitrogen substituents are stereochemically unresolved in the commercial material (racemic mixture at the ring positions) . In contrast, the isomeric 4-substituted cyclohexylalanine DPP-4 inhibitors (e.g., compound 28 in the Kaelin series) demonstrated that moving the substitution from the 4-position to other ring positions reduced DPP-4 inhibitory potency from IC₅₀ = 4.8 nM to values in the >100 nM range, representing over a 20-fold loss of activity [1]. While direct IC₅₀ data for the 1,2-diamino regioisomer are not publicly available, the class-level SAR demonstrates that the substitution pattern on the cyclohexane ring is a critical determinant of biological activity.

Conformational restriction Scaffold pre-organization Enzyme inhibition

Purity Profile and Batch-to-Batch Reproducibility for Procurement Decision-Making

The target compound is supplied with a minimum purity specification of 95% (AKSci, Catalog 4038DS) or 98% (Leyan, Catalog 1774162), with full quality assurance documentation including SDS and Certificate of Analysis available upon request . The glycine analog (CAS 1353946-72-1) is also offered at comparable purity, but price and stock availability differences between the two compounds influence procurement economics. Notably, Fluorochem lists the target compound (F081625) at a premium price point relative to the glycine analog (F081545), reflecting the added synthetic complexity of incorporating the chiral (S)-alanine residue. For procurement officers, the documented purity threshold and the availability of batch-specific analytical data provide decision-critical confidence that the material will perform consistently in sensitive catalytic or biological assays where trace impurities could confound results.

Quality assurance Analytical specification Procurement reliability

Optimal Deployment Scenarios for [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic Acid Benzyl Ester in Medicinal Chemistry and Chemical Biology Programs


Stereochemical SAR Exploration of Protease Inhibitor Lead Series

The (S)-alanine amide side chain in this compound provides a methyl-bearing stereocenter that can be systematically compared with the achiral glycine analog (CAS 1353946-72-1) and the (R)-alanine diastereomer (if synthesized) to map the stereochemical requirements of a target protease active site. As demonstrated in the DPP-4 inhibitor class, where stereochemical variation at the cyclohexylalanine position produced IC₅₀ differences exceeding 100-fold [1], procurement of the pre-formed (S)-alanine building block enables rapid construction of stereochemically defined inhibitor libraries without the burden of chiral resolution at each synthetic step.

Orthogonal Protection for On-Resin Peptide Mimetic Elaboration

The Cbz protecting group on the cyclohexyl nitrogen is orthogonal to Fmoc and Boc chemistries, enabling selective deprotection by hydrogenolysis without affecting base-labile or acid-labile protecting groups elsewhere in the synthetic sequence. The secondary amide linkage at the alanine–cyclohexyl junction preserves a hydrogen-bond donor that is lost in N-alkylated analogs such as the N-cyclopropyl derivative (CAS 1354024-68-2) [1]. This makes the compound suitable as a diamine scaffold for solid-phase peptide synthesis where sequential N-terminal elongation is required.

Conformationally Constrained Diamine Scaffold for Macrocycle Synthesis

The 1,2-diaminocyclohexane core of this compound imposes a defined spatial relationship between the two nitrogen functionalities, with a fixed ring geometry that restricts the accessible dihedral angles between the amine vectors. This contrasts with 1,3- or 1,4-diaminocyclohexane regioisomers, which project their amine substituents at different distances and angles. In the broader DPP-4 inhibitor class, the regioisomeric substitution pattern on the cyclohexane ring was shown to modulate inhibitory potency by over 20-fold [1], establishing the precedent that scaffold geometry directly translates to biological activity. The compound can be elaborated into macrocyclic protease inhibitors through sequential coupling of the free amine and the deprotected cyclohexyl amine to appropriate diacid or dialdehyde linkers.

Procurement Benchmarking for Custom Peptidomimetic Library Synthesis

For contract research organizations and medicinal chemistry core facilities building focused peptidomimetic libraries, this compound offers a vendor-documented purity of 95–98% with full batch-specific Certificate of Analysis documentation [1]. The defined (S)-stereochemistry at the alanine position, combined with the orthogonal Cbz protection, provides a single building block that can be diversified at three distinct reactive sites (free amine, amide NH, and deprotected cyclohexyl amine), enabling the construction of >10³ unique analogs from a single procurement event. This represents a procurement efficiency advantage over purchasing the simpler (2-amino-cyclohexyl)-carbamic acid benzyl ester precursor and performing the chiral amide coupling in-house.

Quote Request

Request a Quote for [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.